Fluorine-Driven Lipophilicity Reduction Relative to Chloro and Bromo Congeners
Substituting the 2-position fluorine of the target compound with chlorine or bromine increases the computed lipophilicity. The 2-fluoro derivative (free base) has an XLogP3 of 1.0, whereas the 2-chloro analog has a predicted XLogP3 of approximately 1.8 [2], and bromo is expected to be higher still. This lower lipophilicity is desirable for CNS drugs to avoid excessive plasma protein binding and phospholipidosis [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 2-Chloro-5-pyrrolidin-3-ylpyridine: XLogP3 ≈ 1.8 |
| Quantified Difference | Δ XLogP3 ≈ –0.8 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
A lower logP typically correlates with better oral absorption and lower nonspecific binding in drug candidates, guiding procurement of the fluoro analog for CNS target libraries.
- [1] PubChem. 2-Fluoro-5-(pyrrolidin-3-yl)pyridine. PubChem CID 82414234 (Computed Properties Section). View Source
- [2] PubChem. 2-Chloro-5-pyrrolidin-3-ylpyridine. PubChem CID 14217279 (Computed Properties Section). View Source
